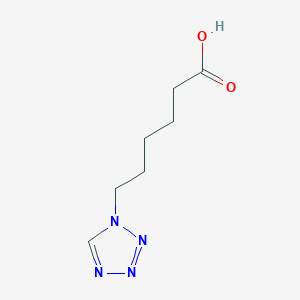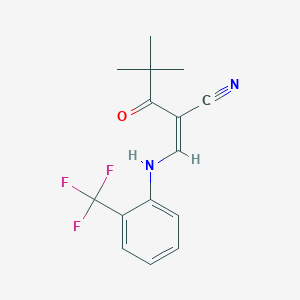
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, also known as DPT-TFM, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it exhibits potent activity against various diseases. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate. However, one of the limitations of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile. One direction is to investigate its potential as a drug candidate for the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, which could help to optimize its dosing and administration.
Métodos De Síntesis
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the reaction of 2-(2,2-dimethylpropanoyl)acetonitrile with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile as a yellow solid with a high purity.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[2-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-7-5-4-6-11(12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHFLLHSWHCCT-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2676620.png)
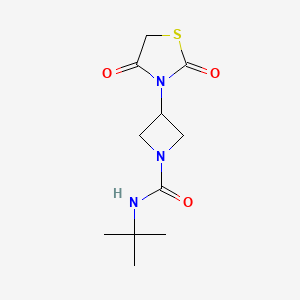

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)
![N-[2-(1,6-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2676624.png)
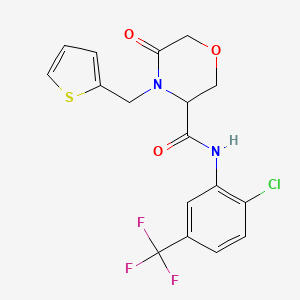
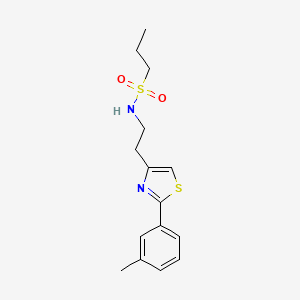
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)

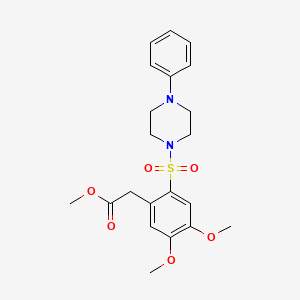
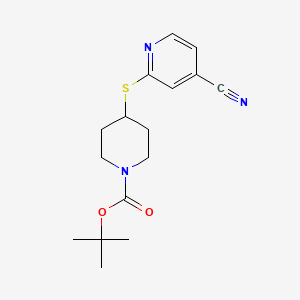
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)
